

Key characteristics of the carbon-boron bond in ethylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Carbon-Boron Bond in **Ethylboronic Acid** Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

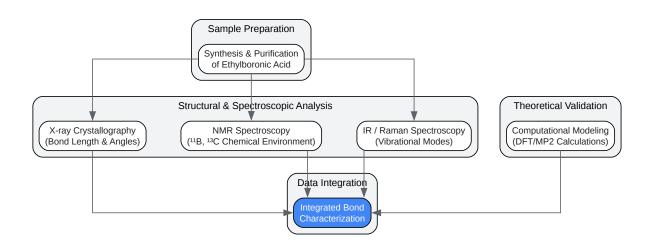
Ethylboronic acid (C₂H₇BO₂) is an organoboron compound featuring a covalent bond between a carbon atom of an ethyl group and a boron atom.[1] This carbon-boron (C-B) bond is the cornerstone of its chemical identity and reactivity, positioning it as a valuable reagent in modern organic synthesis.[1][2] Boronic acids, as a class, are Lewis acids that can form reversible covalent complexes with diols, a property leveraged in saccharide sensing and molecular recognition.[3] However, their most prominent application is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the C-B bond facilitates the formation of new carbon-carbon bonds.[3]

This guide provides a detailed examination of the key characteristics of the C-B bond in **ethylboronic acid**, focusing on its structural, energetic, and spectroscopic properties. It outlines the primary experimental and computational methodologies used for its characterization and illustrates the bond's central role in chemical transformations.

Quantitative Characteristics of the Carbon-Boron Bond

The properties of the C-B bond are defined by several key quantitative parameters. While specific experimental data for **ethylboronic acid** is not always available in the literature, a combination of data from analogous compounds and computational studies provides a robust understanding.

Parameter	Value / Range	Method of Determination	Notes
Bond Length (r C-B)	~1.56 - 1.57 Å (estimated)	X-ray Crystallography, Computational Modeling (DFT, MP2)	Experimental data for ethylboronic acid is not readily available. This value is based on typical C(sp³)-B bond lengths in other alkylboronic acids and computational studies on related molecules. Boron-carbon bond lengths can range from 1.278 Å to 1.645 Å depending on bond order and substituents.
Bond Dissociation Energy (BDE)	Not available in cited literature	Thermochemical Analysis, Computational Modeling	The BDE represents the enthalpy change upon homolytic cleavage of the C-B bond. While a precise experimental value for ethylboronic acid is not published, C-B bonds are generally moderately strong, comparable to C-C bonds.
¹¹ B NMR Chemical Shift (δ)	~30 - 34 ppm	¹¹ B NMR Spectroscopy	The chemical shift is highly sensitive to the coordination and hybridization state of the boron atom. For tricoordinate (sp²) boronic acids, the shift



			is typically in this range. Formation of a tetrahedral (sp³) boronate complex causes a significant upfield shift.
¹³ C NMR Chemical Shift (δ)	~5 - 15 ppm (estimated for C-B)	¹³ C NMR Spectroscopy	The carbon atom directly attached to boron often exhibits a broad, weak signal or is undetectable due to quadrupolar broadening from the adjacent ¹¹ B nucleus. The estimated range is for the α-carbon.
C-B Stretching Frequency (ν)	~1070 - 1190 cm ⁻¹	Infrared (IR) & Raman Spectroscopy	The C-B stretching vibration is a key diagnostic peak in the IR spectrum. The NIST reference spectrum for ethylboronic acid shows characteristic absorptions in this region.

Experimental and Computational Methodologies

Characterizing the C-B bond requires a suite of sophisticated analytical and computational techniques. The logical workflow for this characterization is outlined below.

Click to download full resolution via product page

Caption: Experimental and computational workflow for C-B bond characterization.

X-ray Crystallography

This is the definitive method for determining solid-state molecular structure, including precise bond lengths and angles.

Protocol:

- Crystal Growth: High-quality single crystals of ethylboronic acid are grown, typically by slow evaporation from a suitable solvent. This is often the most challenging step.
- Data Collection: The crystal is mounted on a goniometer and cooled (usually in a liquid nitrogen stream) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam.
- Diffraction Measurement: As the crystal is rotated, a detector records the positions and intensities of the diffracted X-ray beams.

- Structure Solution: The resulting diffraction pattern is mathematically transformed (via Fourier transform) into an electron density map of the crystal's unit cell.
- Refinement: Atomic positions are fitted to the electron density map and refined to generate a final structural model with precise C-B bond lengths.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the local electronic environment of the boron and carbon nuclei.

- ¹¹B NMR Spectroscopy:
 - Protocol:
 - A solution of ethylboronic acid is prepared in a deuterated solvent.
 - The ¹¹B NMR spectrum is acquired. Due to the high natural abundance and sensitivity of the ¹¹B isotope, acquisition times are relatively short.
 - The chemical shift (δ) is measured relative to a standard (e.g., BF₃·OEt₂). The observed shift provides information about the sp² or sp³ hybridization state of the boron atom.
- ¹³C NMR Spectroscopy:
 - Protocol:
 - A concentrated solution of the sample is prepared.
 - A broadband proton-decoupled ¹³C NMR spectrum is acquired. Decoupling removes C-H splitting, simplifying the spectrum to single lines for each unique carbon.
 - The key diagnostic feature for the C-B bond is the signal for the carbon atom directly attached to boron. This signal is often significantly broadened and reduced in intensity due to scalar relaxation caused by the quadrupolar ¹¹B nucleus, sometimes rendering it unobservable.

Infrared (IR) Spectroscopy

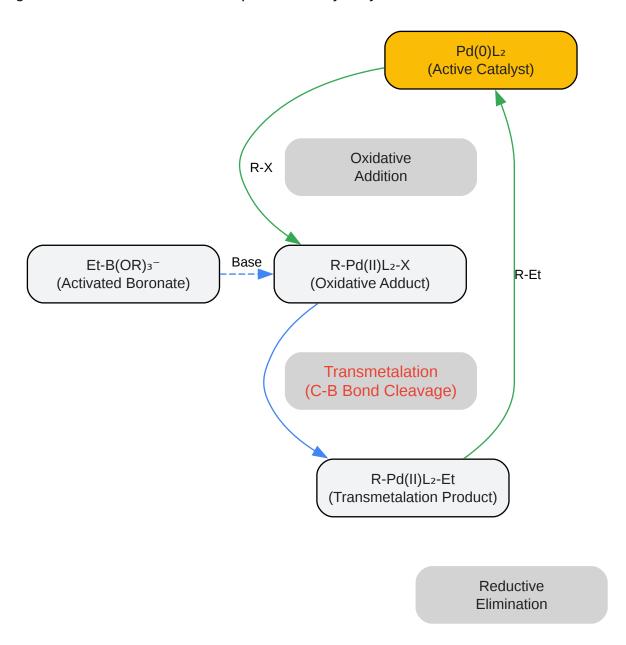
IR spectroscopy measures the vibrational frequencies of bonds within a molecule.

Protocol:

- The sample is prepared for analysis, for instance, as a thin liquid film between salt plates or as a solid dispersion in a KBr pellet.
- The sample is exposed to infrared radiation over a range of frequencies (typically 4000 to 400 cm⁻¹).
- A detector measures the amount of light transmitted through the sample at each frequency.
- The resulting spectrum shows absorption bands corresponding to specific vibrational modes. The C-B bond stretching vibration is a key feature found in the fingerprint region of the spectrum.

Computational Chemistry

Theoretical calculations are used to predict and corroborate experimental findings.


· Protocol:

- Model Building: A 3D model of the ethylboronic acid molecule is constructed.
- Method Selection: A suitable theoretical method and basis set are chosen. Density
 Functional Theory (DFT) with functionals like B3LYP or M06, and Møller-Plesset
 perturbation theory (MP2) are common choices. Basis sets like 6-31G(d,p) or aug-ccpVTZ are frequently used.
- Geometry Optimization: An energy minimization calculation is performed to find the lowest energy conformation of the molecule. This yields theoretical bond lengths and angles.
- Frequency Calculation: Vibrational frequencies are calculated to confirm the optimized structure is a true minimum and to predict the IR spectrum.
- Property Calculation: Other properties, such as NMR chemical shifts and bond dissociation energies, can also be computed to compare with experimental data.

Reactivity and the Role of the C-B Bond: The Suzuki-Miyaura Coupling

The primary utility of the C-B bond in **ethylboronic acid** is its role as a nucleophilic ethyl group donor in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the most prominent example, enabling the formation of a new C-C bond. The C-B bond is cleaved during the crucial transmetalation step of the catalytic cycle.

Click to download full resolution via product page

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle proceeds via three key steps:

- Oxidative Addition: An organic halide (R-X) reacts with the active Pd(0) catalyst to form a Pd(II) complex.
- Transmetalation: The ethylboronic acid is activated by a base to form a boronate complex.
 This complex then transfers its ethyl group to the palladium center, displacing the halide.
 This step involves the crucial cleavage of the carbon-boron bond.
- Reductive Elimination: The two organic groups (R and Ethyl) on the palladium center couple and are eliminated, forming the final product (R-Et) and regenerating the Pd(0) catalyst.

Conclusion

The carbon-boron bond in **ethylboronic acid** is a moderately strong, covalent linkage whose characteristics are best understood through a combination of spectroscopic, crystallographic, and computational methods. While its static properties, such as bond length and vibrational frequency, are defining features, its true significance lies in its controlled reactivity. The ability to undergo efficient transmetalation makes the C-B bond a linchpin in modern synthetic chemistry, enabling the construction of complex molecules with high precision and efficiency, a cornerstone of fields ranging from materials science to drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Boronic acid Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Key characteristics of the carbon-boron bond in ethylboronic acid]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b1630562#key-characteristics-of-the-carbon-boron-bond-in-ethylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com